4-[6-(2-bromophenoxy)hexyl]morpholine
Description
4-[6-(2-Bromophenoxy)hexyl]morpholine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one nitrogen atom, linked via a hexyl chain to a 2-bromophenoxy group. The bromine atom on the aromatic ring enhances its reactivity in nucleophilic substitution reactions, while the hexyl chain contributes to hydrophobicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
4-[6-(2-bromophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPECCGKYHMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below summarizes key structural features and properties of 4-[6-(2-bromophenoxy)hexyl]morpholine and related compounds:
Key Comparisons
Reactivity
- Bromine Position and Electronic Effects: The 2-bromo substituent in the target compound facilitates nucleophilic aromatic substitution. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the aromatic ring, enhancing bromine’s reactivity . Methoxy groups () act as electron donors, reducing reactivity .
Solubility and Lipophilicity
Research Findings
- Biological Activity : Compounds with trifluoromethyl groups () show enhanced metabolic stability, a trait valuable in drug design . Methyl-substituted analogs () demonstrate improved binding to hydrophobic protein pockets .
- Optical Properties: Polymers with phenoxyhexyl groups (–4) exhibit UV absorption peaks (~560–585 nm) and fluorescence under specific conditions, highlighting the role of chain length in optical behavior .
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